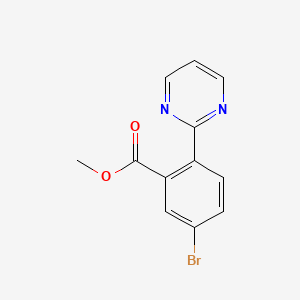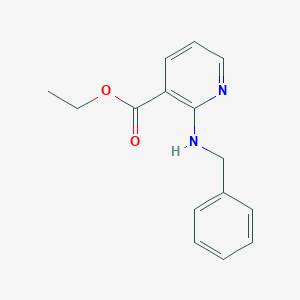![molecular formula C11H9N5S B13867565 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for drug development.
Méthodes De Préparation
The synthesis of 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine can be achieved through various synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization reactions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the imidazole ring.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Applications De Recherche Scientifique
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific chemical structure and the nature of its interactions with biological molecules. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential to understand its therapeutic potential .
Comparaison Avec Des Composés Similaires
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-pyridine core but differ in the position of the fused rings.
Imidazo[4,5-b]pyridines: These compounds have a different ring fusion pattern compared to imidazo[4,5-c]pyridines.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct pharmacological properties. Its methylsulfanyl group and pyrimidine ring contribute to its unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H9N5S |
|---|---|
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
1-(2-methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H9N5S/c1-17-11-13-5-3-10(15-11)16-7-14-8-6-12-4-2-9(8)16/h2-7H,1H3 |
Clé InChI |
RHBBRADZHSSAJS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)N2C=NC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)


![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)








![Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)
